H-DL-GLU(OME)-OH

Description

BenchChem offers high-quality H-DL-GLU(OME)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-DL-GLU(OME)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

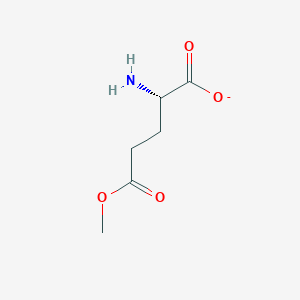

Structure

3D Structure

Properties

Molecular Formula |

C6H10NO4- |

|---|---|

Molecular Weight |

160.15 g/mol |

IUPAC Name |

(2S)-2-amino-5-methoxy-5-oxopentanoate |

InChI |

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/p-1/t4-/m0/s1 |

InChI Key |

ZGEYCCHDTIDZAE-BYPYZUCNSA-M |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)[O-])N |

Canonical SMILES |

COC(=O)CCC(C(=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to Stereoisomerism in Glutamic Acid Derivatives: H-DL-Glu(OMe)-OH vs. H-Glu(OMe)-OH

Abstract

In the precise world of chemical synthesis and drug development, the subtle difference between H-DL-Glu(OMe)-OH and H-Glu(OMe)-OH is not merely academic; it is a fundamental distinction with profound implications for biological activity, experimental outcomes, and therapeutic efficacy. This guide delves into the core of this difference—stereochemistry—to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two critical reagents. We will explore their distinct physicochemical properties, dissect the causality behind choosing one over the other in various applications, and provide validated protocols for their analytical differentiation. This paper is structured to serve as both a foundational reference and a practical handbook for navigating the complexities of chirality in your research.

The Central Axis of Differentiation: Understanding Chirality

At first glance, H-DL-Glu(OMe)-OH and H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester) share the same molecular formula and connectivity.[1][2] The critical difference lies in their three-dimensional architecture. Most amino acids, excluding glycine, are chiral, meaning they possess a stereocenter—a carbon atom bonded to four different groups. This arrangement allows them to exist as two non-superimposable mirror images, known as enantiomers.[3][4]

-

H-Glu(OMe)-OH : This nomenclature typically refers to the single, biologically prevalent L-enantiomer, L-Glutamic acid γ-methyl ester .[2][5] Living organisms almost exclusively synthesize and utilize L-amino acids for protein construction.[3]

-

H-DL-Glu(OMe)-OH : The "DL" prefix denotes a racemic mixture , which is an equimolar (50:50) mixture of the L-enantiomer and its mirror image, the D-enantiomer (D-Glutamic acid γ-methyl ester).[1][6]

This distinction is paramount because biological systems—enzymes, receptors, and other proteins—are themselves chiral. They often interact with one enantiomer with high specificity, akin to a lock accepting only a specific key.[3] The "wrong" enantiomer may be inactive, exhibit a different biological effect, or even produce adverse reactions.

Caption: Non-superimposable mirror images of Glutamic Acid γ-Methyl Ester.

Comparative Physicochemical Properties

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. The defining physical difference is their interaction with plane-polarized light.[4] A single enantiomer will rotate the plane of light by a specific degree, whereas a racemic mixture will exhibit no optical rotation because the equal and opposite rotations of the two enantiomers cancel each other out.

| Property | H-Glu(OMe)-OH (L-form) | H-DL-Glu(OMe)-OH (Racemate) | Rationale for Difference |

| Synonyms | L-Glutamic acid 5-methyl ester, Glu(OMe)[5] | DL-Glutamic acid 5-methyl ester, DL-Glu(OMe)-OH[1] | Reflects stereochemical composition. |

| CAS Number | 1499-55-4[5][7] | 14487-45-7[1][6] | Unique identifiers for distinct chemical substances. |

| Molecular Formula | C₆H₁₁NO₄[5][7] | C₆H₁₁NO₄[1] | Identical atomic composition. |

| Molecular Weight | 161.16 g/mol [5][7] | 161.16 g/mol [1] | Identical atomic composition. |

| Melting Point | ~182 °C (dec.)[5][8] | 164-169 °C[1] | Generally identical, but impurities or crystal packing differences in the racemate can alter the range. |

| Appearance | White to off-white powder[8] | White to off-white powder[1] | Identical macroscopic appearance. |

| Optical Rotation | [α]20/D +29° (c=2 in 6M HCl)[8] | [α]D20 = ± 0º (c=2 in 6N HCl)[1] | Key Differentiator: The L-enantiomer is dextrorotatory. The racemic mixture is optically inactive. |

Strategic Selection in Research and Development

The decision to use the enantiomerically pure L-form or the racemic DL-mixture is dictated by the specific requirements of the application. Using the incorrect form can lead to failed experiments, irreproducible data, or the development of non-viable drug candidates.

Peptide Synthesis: A Mandate for Purity

In peptide synthesis, the goal is to create a polymer with a precise sequence and three-dimensional structure. This structure is fundamental to its biological function, whether it's an enzyme, a signaling molecule, or a therapeutic agent.

-

Why H-Glu(OMe)-OH is Essential: Only the enantiomerically pure L-amino acid derivative should be used.[9] The incorporation of a racemic mixture would result in the synthesis of a complex mixture of diastereomers. These diastereomeric peptides would have different spatial arrangements, leading to unpredictable folding, loss of specific receptor binding, and likely a complete lack of desired biological activity.[10]

-

Consequences of Using H-DL-Glu(OMe)-OH: The resulting peptide mixture would be exceptionally difficult, if not impossible, to purify. The experiment would be invalid from the outset, wasting significant time and resources.

Drug Development & Pharmacology: The Chirality Question

In drug discovery, the choice is more nuanced. While single-enantiomer drugs are often preferred for their specificity, racemic mixtures are also developed and marketed.[3][11]

-

H-Glu(OMe)-OH (L-form): Used when targeting systems that specifically recognize L-glutamate or its derivatives.[2] As L-glutamic acid is a primary excitatory neurotransmitter, this derivative is crucial for neuroscience research aimed at modulating glutamatergic signaling.[12]

-

H-DL-Glu(OMe)-OH (DL-form): This mixture can be employed in several scenarios:

-

Initial Screening: In early-stage discovery, a racemate might be used as a cost-effective probe to see if a molecule has any biological activity before investing in more expensive chiral synthesis or separation.[1][13]

-

Broad-Spectrum Applications: Used in research where stereospecificity is not the primary concern, such as in studies of general amino acid metabolism or as a component in nutritional supplements or flavor enhancers.[1]

-

Prodrug Development: In some cases, one enantiomer may be the active drug while the other is metabolized differently or contributes to the overall pharmacokinetic profile. However, modern drug development increasingly favors single enantiomers to improve safety and efficacy profiles.[3]

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. L-Glutamic acid 5-methyl ester | 1499-55-4 [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorbyt.com [biorbyt.com]

- 8. L -Glutamic acid 5-methyl ester 99 1499-55-4 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. Racemic drugs are not necessarily less efficacious and less safe than their single-enantiomer components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction [mdpi.com]

Technical Guide: Chemical Stability of Racemic Glutamic Acid Methyl Ester

The following technical guide details the chemical stability profile of Racemic Glutamic Acid Methyl Ester, with a specific focus on the critical distinction between regioisomers (

Executive Summary & Chemical Identity

Racemic Glutamic Acid Methyl Ester refers to the DL-mixture of glutamic acid mono-methyl esters. In drug development and peptide synthesis, this compound presents a unique stability challenge dictated by regioisomerism . The position of the methyl ester group (

- -Methyl Ester (H-DL-Glu-OMe): Relatively stable to cyclization; primary degradation is hydrolysis .

- -Methyl Ester (H-DL-Glu(OMe)-OH): Highly unstable; prone to rapid, spontaneous intramolecular cyclization to pyroglutamic acid.

Note on Chirality: While the compound is racemic (DL), the chemical bond-breaking rates described below (hydrolysis, cyclization) are identical to the pure L-isomer in achiral solvents. However, enzymatic degradation (if present in matrix) will be stereoselective.

Chemical Structures

| Nomenclature | Structure Description | Stability Risk |

| Methyl group on C1 carboxyl.[1] Free | Moderate. Risk of hydrolysis at high pH. | |

| Methyl group on C5 carboxyl. Free | High. Risk of rapid cyclization to Pyroglutamate. |

Degradation Mechanisms: The Core Instability

The stability of glutamic acid esters is governed by two competing pathways: Ester Hydrolysis and Lactamization (Cyclization) .

Pathway A: Intramolecular Cyclization (Lactamization)

This is the dominant degradation pathway for the

-

Mechanism: The nucleophilic

-amino group attacks the electrophilic -

Thermodynamics: Formation of the 5-membered lactam ring (Pyroglutamic acid / 5-oxoproline) is entropically favored.

-

Kinetics:

- -Ester: The methoxy group (-OMe) is a better leaving group than the hydroxyl (-OH) of the free acid. Consequently, H-Glu(OMe)-OH cyclizes much faster than free glutamic acid. This reaction can occur spontaneously in aqueous solution at neutral pH.

-

-Ester: Cyclization requires the attack of the amine on the free

Pathway B: Hydrolysis

This is the dominant pathway for the

-

Mechanism: Water/Hydroxide attacks the ester carbonyl, yielding free Glutamic Acid and Methanol.

-

pH Sensitivity:

-

Acidic (pH < 4): Reversible acid-catalyzed hydrolysis. Slow.

-

Basic (pH > 8): Irreversible saponification. Very Fast.

-

Visualization of Degradation Pathways

The following diagram illustrates the divergent fates of the isomers.

Figure 1: Divergent degradation pathways. The red path indicates the high-risk rapid cyclization of the

Stability Data & pH Profile

The following data summarizes the stability behavior across the pH scale.

| Condition | ||

| Acidic (pH < 3) | Stable. Protonation of the | Stable. Amine protonation blocks cyclization. Best condition for storage in solution. |

| Neutral (pH 6-7) | Stable. Slow hydrolysis. | Unstable. The unprotonated fraction of the amine attacks the |

| Basic (pH > 9) | Unstable. Rapid saponification to Glutamic Acid. | Unstable. Rapid saponification competes with cyclization. |

Key Kinetic Insights

-

The "U-Shape" Stability of

-Ester: The -

Temperature Coefficient: Cyclization rates follow Arrhenius behavior. Storing

-esters at room temperature in buffer (pH 7) will lead to significant degradation within 24 hours.

Experimental Protocols

Protocol A: Analytical Monitoring (HPLC)

To quantify stability, you must resolve the ester, the free acid, and the pyroglutamate lactam.

Methodology: Reverse-Phase HPLC with UV Detection.

-

Column: C18 (e.g., Zorbax SB-C18) or HILIC (for better retention of polar free acid).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains low pH to stop on-column cyclization).

-

Gradient: 0% B to 10% B over 10 mins (Polar compounds elute early).

-

Detection: 210 nm (Amide/Carboxyl absorption).

-

Retention Order (Typical C18): Glutamic Acid (RT 2-3 min) < Pyroglutamic Acid (RT 4-5 min) < Glutamic Acid Methyl Ester (RT 6-8 min).

Validation Step: Inject a standard of Pyroglutamic Acid to confirm its retention time. It is the primary impurity.

Protocol B: Storage & Handling

-

Solid State: Store as the Hydrochloride Salt (H-Glu-OMe·HCl). The protonated amine prevents solid-state cyclization.

-

Temperature: Store at -20°C with desiccant. Moisture promotes hydrolysis.

-

Solution Preparation:

-

Prepare solutions immediately before use.

-

Keep on ice (4°C).

-

If buffering is required, avoid phosphate buffers near pH 7 for long durations if using the

-ester. -

Preferred Solvent: 0.1 M HCl (for short term stability during analysis).

-

References

-

BenchChem. (2025). H-Glu-OMe (L-Glutamic Acid

-Methyl Ester): A Technical Guide to Stability and Storage. Retrieved from -

National Institutes of Health (PMC). (2021). l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus. Retrieved from

-

MDPI. (2022).

-Glutamyl Peptides to Pyroglutamate. Retrieved from -

ResearchGate. (2020). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of Glutamine Residues. Retrieved from

-

Sielc Technologies. (2023). HPLC Method for Separation of Glutamic Acid and Derivatives. Retrieved from

Sources

Technical Guide: Biological Activity & Applications of DL-Glutamic Acid 5-Methyl Ester

Executive Summary

DL-Glutamic acid 5-methyl ester (also known as

-

As a "Trojan Horse" metabolic probe: The esterification of the

-carboxyl group masks the negative charge, altering membrane permeability and allowing for the intracellular delivery of glutamate independent of Excitatory Amino Acid Transporters (EAATs). -

As a protected synthon: In solid-phase peptide synthesis (SPPS), it provides orthogonal protection, preventing branched-chain formation during backbone elongation.

This guide dissects the physicochemical properties, cellular pharmacodynamics, and synthetic protocols required to utilize this compound effectively.

Part 1: Molecular Architecture & Physicochemical Identity

The 5-methyl ester is a derivative where the side-chain carboxyl group (C5) is methylated. The designation "DL" indicates a racemic mixture (50:50) of L- and D-enantiomers.

Structural Specifications

| Parameter | Specification | Clinical/Experimental Implication |

| IUPAC Name | 5-methyl hydrogen 2-aminopentanedioate | Defines the specific methylation at the |

| CAS Number | 1499-55-4 (L-isomer ref) | Note: DL-isomer specific CAS may vary by vendor; verify CoA. |

| Molecular Weight | 161.16 g/mol | Low MW facilitates rapid diffusion. |

| pKa Values | The | |

| Solubility | Water, Methanol, DMSO | High water solubility allows easy formulation for in vitro assays. |

| Stereochemistry | Racemic (DL) | CRITICAL: Biological systems selectively metabolize the L-isomer. The D-isomer may act as an inert osmolyte or a competitive inhibitor. |

Part 2: Cellular Pharmacodynamics (Mechanism of Action)

The primary biological activity of DL-Glutamic acid 5-methyl ester is governed by its hydrolysis kinetics. It acts as a prodrug for glutamate.

The "Trojan Horse" Delivery Mechanism

Unlike free glutamate, which relies on EAATs (EAAT1-5) for uptake and is tightly regulated to prevent excitotoxicity, the 5-methyl ester possesses increased lipophilicity at the side chain.

-

Passive/Facilitated Diffusion: The ester enters the cell, bypassing the rate-limiting EAATs.

-

Intracellular Hydrolysis: Ubiquitous cytosolic esterases and lysosomal hydrolases cleave the methyl group.

-

Glutamate Release: Free L-glutamate is released intracellularly.

-

Metabolic Divergence:

-

L-Isomer: Enters the TCA cycle (

-ketoglutarate) or Glutamine Synthetase pathway. -

D-Isomer: Generally resistant to rapid metabolism; may accumulate or be exported via D-amino acid transporters.

-

Visualization of Signaling & Metabolism

The following diagram illustrates the differential processing of the ester versus free glutamate.

Caption: Figure 1. Differential uptake pathways. Glu-5-OMe bypasses regulatory EAATs, creating an unregulated pool of intracellular glutamate upon hydrolysis.

Part 3: Synthetic Utility in Peptide Chemistry

For drug development professionals, the 5-methyl ester is less of a biological probe and more of a structural architect . In Solid Phase Peptide Synthesis (SPPS), protecting the

Orthogonality Strategy

-

Fmoc-Glu(OMe)-OH: The methyl ester is stable to piperidine (Fmoc removal conditions) and weak acids.[1]

-

Deprotection: It requires strong saponification (LiOH/MeOH) or specific enzymatic cleavage, making it orthogonal to acid-labile groups like t-Butyl (tBu).

-

Application: Used when the peptide requires post-synthetic modification at the side chain (e.g., hydrazine conversion for ligation) or to synthesize "caged" peptides that become active only after esterase cleavage in vivo.

Part 4: Experimental Protocols

Protocol A: Esterase Hydrolysis Stability Assay

Objective: Determine the half-life of DL-Glu-5-OMe in plasma or cytosolic lysate to validate "prodrug" release rates.

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Rat Liver S9 Fraction or Purified Porcine Liver Esterase (PLE)

-

HPLC Grade Acetonitrile (ACN)

Workflow:

-

Preparation: Dissolve DL-Glu-5-OMe to 10 mM in PBS.

-

Incubation: Add 10 µL of substrate to 490 µL of pre-warmed (37°C) S9 fraction (1 mg/mL protein).

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately add 100 µL ice-cold ACN to precipitate proteins. Centrifuge at 10,000 x g for 5 min.

-

Analysis: Inject supernatant into HPLC (C18 column).

-

Mobile Phase: 0.1% TFA in Water (A) / ACN (B). Gradient 0-20% B.

-

Detection: UV 210 nm (or fluorescence if derivatized with OPA).

-

-

Calculation: Plot

vs. time to determine

Protocol B: Synthetic Protection Workflow (Graphviz)

Caption: Figure 2. Synthetic route for generating the protected building block. Thionyl chloride in methanol preferentially esterifies the gamma-carboxyl due to steric factors.

Part 5: Safety & Toxicity (E-E-A-T)

Excitotoxicity Warning

Researchers must exercise caution when using DL-Glu-5-OMe in neuronal cultures. Because it bypasses EAAT uptake regulation, high concentrations (>1 mM) can lead to rapid intracellular glutamate spikes, causing:

-

Mitochondrial stress (Ca

overload). -

Generation of Reactive Oxygen Species (ROS).

-

Neuronal apoptosis.[4]

The Methanol Byproduct

Hydrolysis releases methanol. While negligible in micro-molar assays, in vivo bulk administration can lead to formate toxicity. Always include a vehicle control in toxicity studies.

Stereochemical Artifacts

Using the DL-mixture means 50% of your compound is D-Glu-5-OMe. D-Glutamate is not a substrate for eukaryotic Glutamine Synthetase. It may accumulate or inhibit D-Amino Acid Oxidase (DAAO). Recommendation: For metabolic flux studies, use pure L-Glutamic acid 5-methyl ester. Use DL only for synthetic standards or non-metabolic applications.

References

-

National Center for Biotechnology Information (NCBI). (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells. PubMed. Retrieved from [Link]

-

Hawkins, R. A., et al. (2006). Glutamate Transport across the Blood–Brain Barrier.[5][6][7][8] FEBS Letters.[8] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. L-Glutamic acid 5-methyl ester | 1499-55-4 [m.chemicalbook.com]

- 3. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. 3.2. Transport of glutamine and glutamate across the blood-brain barrier - Hyperammonaemia [ssiem.org]

- 6. How Glutamate Is Managed by the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Preparation of H-DL-Glu(OMe)-OH for Cell Culture

Introduction: The Role of Glutamate Derivatives in Cellular Metabolism

Glutamic acid and its derivatives are central players in cellular metabolism, serving as key intermediates in the tricarboxylic acid (TCA) cycle for energy production and as building blocks for the synthesis of other amino acids and vital biomolecules.[1] In cell culture, maintaining optimal concentrations of essential nutrients is paramount for robust cell growth, proliferation, and function.[2] L-glutamine is a commonly used supplement in cell culture media, providing a crucial source of carbon and nitrogen.[3][4] However, L-glutamine is notoriously unstable in liquid media, degrading into ammonia and pyroglutamate, which can be toxic to cells.[5] This inherent instability has led to the exploration of more stable derivatives, such as H-DL-Glu(OMe)-OH (DL-Glutamic acid γ-methyl ester), as a potential alternative or supplement for providing a stable source of glutamate to cultured cells.

H-DL-Glu(OMe)-OH is a methyl ester derivative of glutamic acid.[6] Its use in cell culture is predicated on the hypothesis that it can be readily taken up by cells and subsequently hydrolyzed by intracellular esterases to release glutamic acid, thereby providing a steady and non-toxic supply of this critical amino acid. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and use of H-DL-Glu(OMe)-OH in cell culture applications, with a focus on ensuring scientific integrity and reproducibility.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of H-DL-Glu(OMe)-OH is essential for its effective use in cell culture.

| Property | Value | Source(s) |

| Synonyms | DL-Glu(OMe)-OH, DL-Glutamic acid 5-methyl ester | [6] |

| CAS Number | 14487-45-7 | [6] |

| Molecular Formula | C6H11NO4 | [6] |

| Molecular Weight | 161.16 g/mol | [6] |

| Appearance | White to off-white powder | [6] |

| Solubility | Soluble in water | [7] |

Mechanism of Action: A Stable Source of Glutamate

The primary rationale for using H-DL-Glu(OMe)-OH in cell culture is to provide a stable source of glutamic acid. Once taken up by the cells, it is hypothesized that intracellular esterases cleave the methyl ester bond, releasing L-glutamic acid and methanol. The released L-glutamic acid can then enter various metabolic pathways.

Glutamate is a pivotal molecule in cellular metabolism.[8] It can be converted to α-ketoglutarate, a key intermediate in the TCA cycle, which is central to cellular energy production.[9] Additionally, the amino group of glutamate can be transferred to other α-keto acids in a process called transamination to synthesize other non-essential amino acids.[8] Glutamate is also a precursor for the synthesis of the major intracellular antioxidant, glutathione, which plays a critical role in protecting cells from oxidative stress.[10]

Caption: Proposed metabolic fate of H-DL-Glu(OMe)-OH in cell culture.

Preparation of a Sterile Stock Solution

The preparation of a sterile, high-concentration stock solution is a critical first step to ensure accurate and reproducible experimental results.

Solvent Selection and Considerations

The choice of solvent is crucial and should be guided by the solubility of the compound and its compatibility with the cell line being used. H-DL-Glu(OMe)-OH is reported to be soluble in water.[7] For many cell culture applications, sterile, cell culture-grade water is the preferred solvent as it minimizes the introduction of potentially toxic organic solvents.

However, if an organic solvent is necessary, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. It is imperative to keep the final concentration of any organic solvent in the cell culture medium as low as possible (typically ≤ 0.1% v/v) to avoid cytotoxicity.[11]

| Solvent | Recommended Final Concentration in Media | Potential Cytotoxicity |

| Cell Culture-Grade Water | N/A | None |

| DMSO | ≤ 0.1% | Can inhibit cell proliferation at higher concentrations.[1] Cell-type dependent toxicity observed at concentrations >0.5%.[11] |

| Ethanol | ≤ 0.1% | Can induce cytotoxicity at concentrations as low as 0.25% in some cell lines.[12] Generally non-toxic at concentrations between 0.15% and 1.25% in several cancer cell lines.[3] |

Recommendation: Given its aqueous solubility, sterile, cell culture-grade water is the recommended solvent for preparing H-DL-Glu(OMe)-OH stock solutions.

Step-by-Step Protocol for a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a 100 mM stock solution of H-DL-Glu(OMe)-OH in sterile water.

Materials:

-

H-DL-Glu(OMe)-OH powder

-

Sterile, cell culture-grade water

-

Sterile conical tube (e.g., 15 mL or 50 mL)

-

Sterile syringe filters (0.22 µm pore size)[13]

-

Sterile syringes

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, use the following calculation:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.01 L x 161.16 g/mol = 0.16116 g

-

Therefore, weigh out 161.16 mg of H-DL-Glu(OMe)-OH powder.

-

-

Dissolution:

-

Aseptically transfer the weighed H-DL-Glu(OMe)-OH powder into a sterile conical tube.

-

Add a small volume of sterile water (e.g., 5 mL) to the tube.

-

Gently vortex or swirl the tube to dissolve the powder completely. If needed, sonication in a water bath can aid dissolution.

-

Once fully dissolved, add sterile water to bring the final volume to 10 mL.

-

-

Sterile Filtration:

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.[13]

-

Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.

-

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label each aliquot clearly with the compound name, concentration, and date of preparation.

-

Store the aliquots at -20°C for long-term storage. For short-term storage (up to a few weeks), 2-8°C may be acceptable, but stability should be verified.

-

Caption: Workflow for preparing a sterile H-DL-Glu(OMe)-OH stock solution.

Preparation of Working Solutions for Cell Culture

The concentrated stock solution must be diluted to the desired final working concentration in the complete cell culture medium immediately before use.

Determining the Optimal Working Concentration

The optimal working concentration of H-DL-Glu(OMe)-OH will vary depending on the cell line and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. A typical starting range for amino acid supplementation is between 1 mM and 10 mM.

Step-by-Step Protocol for Preparing a Working Solution

This protocol describes the preparation of a 5 mM working solution in 10 mL of cell culture medium.

Materials:

-

100 mM sterile stock solution of H-DL-Glu(OMe)-OH

-

Pre-warmed complete cell culture medium

-

Sterile serological pipettes and pipette aid

Procedure:

-

Calculate the required volume of stock solution:

-

Use the formula: C1V1 = C2V2

-

(100 mM) x V1 = (5 mM) x (10 mL)

-

V1 = (5 mM x 10 mL) / 100 mM = 0.5 mL

-

Therefore, you will need 0.5 mL (or 500 µL) of the 100 mM stock solution.

-

-

Dilution:

-

In a sterile cell culture hood, add 9.5 mL of pre-warmed complete cell culture medium to a sterile tube or directly to the cell culture vessel.

-

Aseptically add 0.5 mL of the 100 mM H-DL-Glu(OMe)-OH stock solution to the medium.

-

Gently mix the solution by pipetting up and down or by swirling the vessel.

-

-

Vehicle Control:

-

It is essential to include a vehicle control in your experiments. In this case, the vehicle is sterile water.

-

Prepare a control culture by adding the same volume of sterile water (0.5 mL) to 9.5 mL of complete cell culture medium. This ensures that any observed effects are due to the compound and not the solvent.

-

Conclusion

The use of H-DL-Glu(OMe)-OH as a stable source of glutamic acid in cell culture holds promise for improving experimental consistency and cell viability. By following the detailed protocols outlined in this application note for the preparation of sterile stock and working solutions, researchers can confidently incorporate this compound into their cell culture workflows. Adherence to aseptic techniques and the inclusion of appropriate controls are paramount for generating reliable and reproducible data. Further investigation into the specific metabolic pathways and long-term effects of H-DL-Glu(OMe)-OH in various cell lines will continue to enhance our understanding of its utility in cell biology and drug discovery.

References

-

Cellular Metabolism. (n.d.). Nature. Retrieved February 15, 2026, from [Link]

-

Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation. (2023, October 27). Cytion. [Link]

-

Sartorius Sterile Filtration Solutions. (n.d.). Sartorius. Retrieved February 15, 2026, from [Link]

-

The Role of Glutamine in Cell Culture. (n.d.). HuanKai Group. Retrieved February 15, 2026, from [Link]

-

Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy. [Link]

-

Until what percentage does DMSO remain not toxic to cells.? (2015, February 2). ResearchGate. [Link]

-

Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. (2025, August 4). Environmental Toxicology and Chemistry. [Link]

-

H-Glu(OMe)-OH [1499-55-4]. (n.d.). Aapptec Peptides. Retrieved February 15, 2026, from [Link]

-

Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Olympus. Retrieved February 15, 2026, from [Link]

-

The role of glutamate and glutamine metabolism and related transporters in nerve cells. (2024, February 15). CNS Neuroscience & Therapeutics. [Link]

-

Glutamic acid. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Glutamate in plants: metabolism, regulation, and signalling. (2007, July 15). Journal of Experimental Botany. [Link]

-

Metabolic pathways and activity-dependent modulation of glutamate concentration in the human brain. (2012, July 31). Journal of Inherited Metabolic Disease. [Link]

Sources

- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 2. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Glutamic acid - Wikipedia [en.wikipedia.org]

- 9. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 10. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Sterile Filtration | Sartorius [sartorius.com]

Application Notes & Protocols: Reaction Conditions for H-DL-Glu(OMe)-OH Esterification

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Glutamic Acid Esters

Glutamic acid and its derivatives are fundamental building blocks in the landscape of peptide synthesis, neuroscience research, and pharmaceutical development.[1][2] Specifically, H-DL-Glu(OMe)-OH, or DL-glutamic acid γ-methyl ester, is a versatile intermediate where one of the two carboxylic acid groups is protected as a methyl ester.[3] This selective protection is crucial for directing reactivity in subsequent synthetic steps, such as peptide bond formation or the introduction of other functional groups.[4][5] The efficiency and selectivity of the esterification of the remaining free carboxylic acid group are paramount for the successful synthesis of complex molecules. This document provides a comprehensive guide to the reaction conditions for the esterification of H-DL-Glu(OMe)-OH, offering insights into the underlying chemical principles and detailed protocols for practical application.

Key Considerations for Esterification

The esterification of the free carboxylic acid in H-DL-Glu(OMe)-OH is typically achieved through acid-catalyzed methods, most notably the Fischer-Speier esterification.[6][7] This equilibrium reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[8] Several factors must be carefully controlled to drive the equilibrium towards the desired diester product and minimize side reactions.

Catalyst Selection: Strong protic acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), often generated in situ from reagents like thionyl chloride (SOCl₂) or trimethylsilyl chloride (TMSCl), are commonly employed.[9][10][11] The choice of catalyst can influence reaction rates and compatibility with other functional groups in the molecule. Lewis acids can also be utilized in some instances.[6]

Alcohol and Solvent: The choice of alcohol determines the nature of the resulting ester. For the synthesis of the dimethyl ester, methanol is used both as the reagent and often as the solvent, driving the reaction forward due to its large excess.[12][13] The use of anhydrous alcohols is critical to prevent the reverse reaction, hydrolysis, from occurring.[14]

Temperature and Reaction Time: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrate and the catalyst used.[10][12] Reaction times are typically monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion, which can vary from a few hours to several days.[1][9]

Water Removal: As water is a byproduct of the esterification, its removal from the reaction mixture is essential to shift the equilibrium towards the product.[6] This can be achieved by using a large excess of the alcohol solvent or by employing azeotropic distillation with a Dean-Stark apparatus, although the former is more common for simple methyl esterifications.[13]

Comparative Analysis of Esterification Conditions

The following table summarizes various reported conditions for the esterification of glutamic acid and its derivatives, providing a comparative overview for methodological selection.

| Catalyst | Alcohol/Solvent | Temperature | Reaction Time | Yield | Notes |

| Thionyl Chloride (SOCl₂) / Methanol | Methanol | 0 °C to 63 °C | 3 - 72 hours | Quantitative to 98.1% | A common and efficient method for generating HCl in situ. The reaction can be performed at various temperatures.[12][14] |

| Trimethylsilyl Chloride (TMSCl) / Methanol | Methanol | Room Temperature | 12 - 24 hours | Good to Excellent | A mild and convenient procedure for preparing amino acid methyl esters.[9] |

| Sulfuric Acid (H₂SO₄) / Methanol | Methanol | 25 °C to 45 °C | 1 - 4 hours | ~60% | A classic Fischer esterification catalyst. The reaction is typically heated to increase the rate.[10][11] |

| Hydrogen Chloride (HCl) / Ethanol | Ethanol | 20 °C to 25 °C | ~1 hour | High | Gaseous HCl or a solution in an alcohol can be used. This method is rapid.[10] |

Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride in Methanol

This protocol describes a widely used and highly efficient method for the synthesis of dimethyl glutamate from glutamic acid, which can be adapted for the esterification of H-DL-Glu(OMe)-OH.

Materials:

-

H-DL-Glu(OMe)-OH

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Methyl tert-butyl ether (MTBE)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Nitrogen or Argon gas supply

Procedure:

-

In a clean, dry round-bottom flask, suspend H-DL-Glu(OMe)-OH (1.0 eq.) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add thionyl chloride (1.1 - 2.5 eq.) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.[12]

-

After the addition is complete, the mixture can either be stirred at room temperature for several hours to days or heated to reflux (around 60-65 °C) for a shorter period (e.g., 7 hours) to drive the reaction to completion.[12][14]

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

To the resulting residue, add methyl tert-butyl ether and stir to precipitate the product as its hydrochloride salt.[12]

-

Collect the solid product by filtration, wash with cold MTBE, and dry under vacuum. The yield is typically high, often exceeding 98%.[12]

Diagram of Experimental Workflow:

Caption: Workflow for the esterification of H-DL-Glu(OMe)-OH using thionyl chloride.

Protocol 2: Esterification using Trimethylsilyl Chloride in Methanol

This protocol offers a milder alternative to the thionyl chloride method and is performed at room temperature.[9]

Materials:

-

H-DL-Glu(OMe)-OH

-

Anhydrous Methanol (MeOH)

-

Trimethylsilyl Chloride (TMSCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Place H-DL-Glu(OMe)-OH (1.0 eq.) in a round-bottom flask.

-

Slowly add freshly distilled trimethylsilyl chloride (2.0 eq.) to the starting material and stir.

-

Add anhydrous methanol to the mixture.

-

Stir the resulting solution or suspension at room temperature.

-

Monitor the reaction by TLC. The reaction time may vary from 12 to 24 hours depending on the substrate's solubility.[9]

-

Once the reaction is complete, concentrate the mixture on a rotary evaporator to obtain the product as its hydrochloride salt.[9]

Mechanistic Insights

The Fischer esterification proceeds via a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst plays a dual role: it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic, and it facilitates the departure of water as a leaving group.

Diagram of the Fischer Esterification Mechanism:

Caption: The acid-catalyzed mechanism of Fischer esterification.

Troubleshooting and Optimization

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of catalyst. Ensure that all reagents and solvents are anhydrous.

-

Low Yield: Low yields may result from the reverse reaction (hydrolysis). Using a large excess of alcohol can help to mitigate this. Ensure efficient removal of water if a Dean-Stark apparatus is used. Purification losses can also contribute; optimize the work-up and isolation procedures.

-

Side Reactions: For amino acids, racemization can be a concern under harsh conditions.[9] Milder methods, such as the TMSCl protocol, may be preferable if stereochemical integrity is critical. Intramolecular cyclization to form pyroglutamate derivatives is another potential side reaction, which can be favored by heat.[2]

Conclusion

The successful esterification of H-DL-Glu(OMe)-OH is a critical step in the synthesis of a wide array of valuable molecules. A thorough understanding of the reaction conditions and the underlying chemical principles is essential for achieving high yields and purity. The protocols provided herein, based on established and reliable methods, offer a solid foundation for researchers in their synthetic endeavors. Careful control of reaction parameters and appropriate analytical monitoring are key to optimizing the outcome of this important transformation.

References

-

Bray, A. M., et al. (2014). The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. Journal of Peptide Science, 20(3), 191-195. Available from: [Link]

- Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Anand, R., & Vimal, M. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids.

-

Zaragoza, F. (2005). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 10(11), 1438-1443. Available from: [Link]

- US Patent 2561323A. (1951). Method of preparing glutamic acid mono esters. Google Patents.

- CN108395155A. (2018). A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester. Google Patents.

-

Shaikh, A. (2018). Protecting reagent for glutamic acid. ResearchGate. Available from: [Link]

-

Leggio, A., et al. (2015). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Molecules, 20(6), 10458-10470. Available from: [Link]

- Davies, J. S., & Thomas, W. A. (1978). An efficient route to the α-methyl ester of L-glutamic acid, and its conversion into cis-5-hydroxy-L-pipecolic acid.

- CN1332152A. (2002). Synthesis of L-glutamic acid-5-methyl ester. Google Patents.

-

O'Brien, P., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 548-555. Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

- CN108395155A. (2018). L-glutamic acid derivative and synthesis method and application thereof. Google Patents.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Available from: [Link]

- DE2158562C3. (1976). Process for the preparation of glutamic acid 5-methyl ester. Google Patents.

-

Martínez-Esteve, M., et al. (2012). Synthesis of conformationally restricted glutamate and glutamine derivatives from carbonylation of orthopalladated phenylglycine derivatives. Beilstein Journal of Organic Chemistry, 8, 1554-1560. Available from: [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

-

Organic Chemistry Portal. Ester to Acid - Common Conditions. Available from: [Link]

-

ResearchGate. Stereoselective Synthesis of Dimethyl 4( S )‐Allyl‐N‐Boc‐L‐Glutamate and Related Congeners. Available from: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

-

Wang, D., et al. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 7(59), 37315-37322. Available from: [Link]

-

Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 59, 79. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US2561323A - Method of preparing glutamic acid mono esters - Google Patents [patents.google.com]

- 11. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]

- 12. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides [mdpi.com]

Navigating the Synthesis Landscape: Orthogonal Protection of H-DL-Glu(OMe)-OH

Introduction: The Imperative of Orthogonality in Glutamic Acid Chemistry

In the intricate world of peptide synthesis and the development of complex molecular architectures, L-Glutamic acid and its derivatives stand as pivotal building blocks.[1] When utilizing H-DL-Glu(OMe)-OH (DL-Glutamic acid α-methyl ester), a molecule possessing three distinct reactive sites—an α-amino group, an α-carboxylic acid, and a γ-methyl ester—the ability to selectively mask and de-mask these functionalities is paramount. This necessity is elegantly addressed through the concept of orthogonal protecting groups. An orthogonal protecting group strategy is one in which each protective group can be removed under a specific set of conditions without affecting the others, allowing for precise, stepwise chemical manipulations.[1] This guide provides a detailed exploration of orthogonal protecting group strategies compatible with H-DL-Glu(OMe)-OH, complete with detailed protocols and the underlying chemical principles for researchers, scientists, and drug development professionals.

Strategic Selection of Orthogonal Protecting Groups

The choice of protecting groups is dictated by the overall synthetic route, particularly the conditions of peptide coupling and final deprotection.[1] For H-DL-Glu(OMe)-OH, the primary considerations are the stability of the γ-methyl ester to the deprotection conditions of the chosen α-amino and α-carboxyl protecting groups. The two most prevalent strategies in contemporary peptide synthesis, the Fmoc/tBu and Boc/Bzl approaches, provide a foundational framework for our discussion.[1]

| Protecting Group | Target Functionality | Introduction Conditions | Removal Conditions | Compatibility with γ-Methyl Ester |

| Boc (tert-Butoxycarbonyl) | α-Amino Group | (Boc)₂O, NaHCO₃, Dioxane/H₂O | Mild Acid (e.g., TFA, HCl in Dioxane) | Generally compatible, but strong acidic conditions for prolonged periods can lead to ester hydrolysis. |

| Fmoc (9-Fluorenylmethoxycarbonyl) | α-Amino Group | Fmoc-OSu or Fmoc-Cl, NaHCO₃, Dioxane/H₂O | Mild Base (e.g., 20% Piperidine in DMF) | Excellent compatibility. |

| Cbz (Carbobenzyloxy) | α-Amino Group | Cbz-Cl, NaHCO₃, Dioxane/H₂O | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acid (HBr/AcOH) | Excellent compatibility with hydrogenolysis; strong acid can cleave the ester. |

| Bzl (Benzyl) | α-Carboxylic Acid | Benzyl bromide, Base (e.g., Cs₂CO₃) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Excellent compatibility. |

| Allyl | α-Carboxylic Acid | Allyl alcohol, DCC, DMAP | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) | Excellent compatibility. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective protection of the α-amino and α-carboxylic acid functionalities of H-DL-Glu(OMe)-OH.

Protocol 1: N-Terminal Protection

The tert-Butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.[2][3] Its introduction is straightforward and generally high-yielding.

Workflow for N-Boc Protection:

Caption: Workflow for N-Boc protection of H-DL-Glu(OMe)-OH.[1]

Materials:

-

H-DL-Glu(OMe)-OH

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve H-DL-Glu(OMe)-OH (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add NaHCO₃ (2.5 eq) and stir until dissolved.

-

Cool the mixture to 0°C in an ice bath.

-

Add (Boc)₂O (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the 1,4-dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product.

The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, forming the cornerstone of modern solid-phase peptide synthesis (SPPS).[4]

Workflow for N-Fmoc Protection:

Caption: Workflow for N-Fmoc protection of H-DL-Glu(OMe)-OH.

Materials:

-

H-DL-Glu(OMe)-OH

-

9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl ether

Procedure:

-

Dissolve H-DL-Glu(OMe)-OH (1.0 eq) in a 10% aqueous solution of NaHCO₃.

-

Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane.

-

Stir the mixture at room temperature for 4-8 hours.

-

Pour the reaction mixture into ice-cold water and acidify to pH 2 with 1N HCl.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

The Carbobenzyloxy (Cbz or Z) group is a classic amine protecting group, readily removed by catalytic hydrogenolysis.[5][6]

Workflow for N-Cbz Protection:

Caption: Workflow for N-Cbz protection of H-DL-Glu(OMe)-OH.

Materials:

-

H-DL-Glu(OMe)-OH

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

Procedure:

-

Dissolve H-DL-Glu(OMe)-OH (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add NaHCO₃ (2.5 eq) and cool to 0°C.

-

Slowly add Cbz-Cl (1.1 eq) while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work up the reaction as described for N-Boc protection.

Protocol 2: α-Carboxylic Acid Protection

With the α-amino group protected, the α-carboxylic acid can be selectively esterified.

The Benzyl (Bzl) ester is a common protecting group for carboxylic acids, readily cleaved by hydrogenolysis, making it orthogonal to both Boc and Fmoc groups.

Workflow for α-Benzyl Esterification:

Caption: Workflow for α-benzyl esterification.

Materials:

-

N-Protected-DL-Glu(OMe)-OH (Boc, Fmoc, or Cbz)

-

Benzyl bromide

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized Water

Procedure:

-

Dissolve the N-protected starting material (1.0 eq) in DMF.

-

Add Cs₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature.

-

Add benzyl bromide (1.2 eq) and stir the reaction overnight at room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by column chromatography.

The Allyl ester is a versatile protecting group that is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is selectively removed using a palladium(0) catalyst.[7]

Workflow for α-Allyl Esterification:

Caption: Steglich esterification for α-allyl protection.

Materials:

-

N-Protected-DL-Glu(OMe)-OH (Boc or Cbz)

-

Allyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-protected starting material (1.0 eq), allyl alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0°C and add a solution of DCC (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by column chromatography.

Deprotection Protocols

The selective removal of these protecting groups is crucial for the subsequent steps in a synthetic sequence.

A. Boc Deprotection

The Boc group is typically removed under acidic conditions. Care must be taken to avoid cleavage of the methyl ester, especially with prolonged reaction times or stronger acids.[8]

Workflow for Boc Deprotection:

Caption: Acid-catalyzed deprotection of the Boc group.

Procedure (using TFA):

-

Dissolve the Boc-protected compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

-

Stir at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Concentrate the reaction mixture in vacuo to remove the TFA and DCM.

-

Co-evaporate with toluene (3x) to remove residual TFA.

B. Fmoc Deprotection

The Fmoc group is cleaved under mild basic conditions, which are fully compatible with the methyl ester.[9]

Workflow for Fmoc Deprotection:

Caption: Base-catalyzed deprotection of the Fmoc group.

Procedure:

-

Dissolve the Fmoc-protected compound in a 20% solution of piperidine in DMF.

-

Stir at room temperature for 30 minutes.

-

Concentrate the reaction mixture in vacuo to remove the piperidine and DMF.

C. Cbz and Benzyl Ester Deprotection

Both the Cbz and Benzyl ester groups are efficiently removed by catalytic hydrogenolysis, a mild and highly selective method that leaves the methyl ester intact.[10][11]

Workflow for Hydrogenolysis:

Caption: Catalytic hydrogenolysis for Cbz and Bzl deprotection.

Procedure:

-

Dissolve the Cbz or Benzyl ester protected compound in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to obtain the deprotected product.

D. Allyl Ester Deprotection

The removal of the allyl group requires a palladium(0) catalyst and a scavenger.

Workflow for Allyl Deprotection:

Caption: Palladium-catalyzed deprotection of the allyl group.

Procedure:

-

Dissolve the allyl ester protected compound in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Add phenylsilane (PhSiH₃, 3-4 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Concentrate the reaction mixture and purify by column chromatography.

Conclusion

The strategic application of orthogonal protecting groups is indispensable for the successful manipulation of multifunctional molecules like H-DL-Glu(OMe)-OH. By understanding the compatibility and specific deprotection conditions for groups such as Boc, Fmoc, Cbz, Benzyl, and Allyl, researchers can design and execute complex synthetic strategies with precision and confidence. The protocols outlined in this guide provide a robust foundation for the selective protection and deprotection of H-DL-Glu(OMe)-OH, enabling its effective use in peptide synthesis and the broader field of medicinal chemistry.

References

-

ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Request PDF. [Link]

-

PubMed. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

PubMed Central. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

-

PubMed Central. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. [Link]

-

DSpace@MIT. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. [Link]

-

PubMed. (2014). The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. [Link]

-

ResearchGate. (n.d.). Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. [Link]

-

PubMed Central. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

-

PubMed Central. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

CEM. (n.d.). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. [Link]

-

Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

ResearchGate. (2018). Protecting reagent for glutamic acid?. [Link]

-

Chemistry Stack Exchange. (2016). Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester?. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]

-

RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

-

RSC Publishing. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. [Link]

-

RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. [Link]

-

Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

-

ResearchGate. (n.d.). An array of orthogonal N-protecting groups for the amino acids, using.... [Link]

-

ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

ResearchGate. (2017). How can i selectively protect only one amino group of glutamine (amine group of amide) out of two?. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Lab Reporter [fishersci.co.uk]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. kohan.com.tw [kohan.com.tw]

- 8. benchchem.com [benchchem.com]

- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Stereochemical Control in Peptide Synthesis

A Senior Application Scientist's Guide to Using Racemic Amino Acids and Minimizing Racemization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide synthesis, with a specific focus on the challenges and opportunities presented by using racemic starting materials like H-DL-Glu(OMe)-OH . Furthermore, it provides a comprehensive framework for minimizing racemization of all chiral amino acids within your peptide sequence.

PART 1: The Core Challenge—Working with a Racemic Starting Material

A common point of confusion arises when using an amino acid designated as "DL," such as H-DL-Glu(OMe)-OH. The "DL" prefix indicates that the material is a racemate , meaning it is an equal mixture of both the D- and L-enantiomers. This fundamentally shifts the experimental challenge from preventing racemization of this residue to managing the consequences of introducing a racemic building block into a chiral peptide.

FAQ: Understanding the Implications of Using H-DL-Glu(OMe)-OH

Q1: I used H-DL-Glu(OMe)-OH in my peptide synthesis and now I see two distinct peaks on my HPLC chromatogram for my target peptide. Is my synthesis failing?

A: This is an expected outcome and does not necessarily indicate a failure. When you couple a racemic amino acid (a 50:50 mixture of D and L forms) to a chiral peptide chain (e.g., one made of L-amino acids), you will form two different products called diastereomers .

-

L-Peptide + D-Glu(OMe)-OH → L-Peptide-D-Glu(OMe)-OH

-

L-Peptide + L-Glu(OMe)-OH → L-Peptide-L-Glu(OMe)-OH

These two diastereomeric peptides have different physical properties and will typically be resolved into two separate peaks by reverse-phase HPLC.

Q2: Why would a researcher intentionally use a racemic amino acid?

A: There are several strategic reasons for using a racemic amino acid:

-

Structure-Activity Relationship (SAR) Studies: To quickly generate two diastereomers and assess how the stereochemistry at that specific position affects biological activity.

-

Peptide Libraries: For the creation of diverse peptide libraries for screening purposes.

-

Non-critical Stereocenter: In cases where the stereochemistry at that position is known to have no impact on the peptide's function.

-

Cost and Availability: In some cases, the racemic mixture may be more readily available or less expensive than the enantiomerically pure forms.

Q3: How do I confirm that the two peaks I'm seeing are indeed diastereomers?

A: The most straightforward method is to collect both fractions from the HPLC and submit them for mass spectrometry analysis. Both peaks should exhibit the identical mass corresponding to your target peptide. Further characterization can be achieved by hydrolyzing each peptide and analyzing the amino acid composition using chiral GC or HPLC to confirm the presence of D-Glu in one and L-Glu in the other.

Caption: Formation of diastereomers from a racemic amino acid.

PART 2: Troubleshooting Guide for General Racemization

While H-DL-Glu(OMe)-OH introduces a defined mixture of stereoisomers, the prevention of unintended racemization at other chiral centers in your peptide sequence remains critical for ensuring the synthesis of a pure, well-defined final product.[1] Racemization is the loss of stereochemical integrity, converting a pure L- or D-enantiomer into a mixture of both.[1] The biological activity of a peptide is highly dependent on its specific three-dimensional structure, making stereochemical purity paramount.[1]

The Two Primary Mechanisms of Racemization

Racemization during peptide bond formation primarily occurs through two pathways after the carboxylic acid is activated:

-

Direct Enolization: A base directly removes the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to racemization.[2]

-

Oxazolone (Azlactone) Formation: The activated carboxyl group is attacked by the carbonyl oxygen of the N-terminal protecting group, forming a cyclic oxazolone intermediate. The α-proton of the oxazolone is highly acidic and easily removed by a base. The resulting achiral intermediate leads to racemization upon ring-opening by the incoming amine.[3]

Caption: Troubleshooting workflow for minimizing racemization.

FAQ: Troubleshooting Unintended Racemization

Q1: Which factors have the greatest impact on racemization?

A: The choice of coupling reagent, the type and amount of base used, reaction temperature, and solvent polarity are the primary factors.[1][3] Some amino acids, such as Histidine (His) and Cysteine (Cys), are also inherently more susceptible to racemization.[1][4]

Q2: I am using a carbodiimide reagent like DIC and seeing significant racemization. What should I do?

A: Carbodiimides (DCC, DIC, EDC) are effective condensing agents but can lead to high levels of racemization when used alone.[5][6] It is crucial to use them in conjunction with racemization-suppressing additives.[1][7]

-

Solution: Add 1 equivalent of an additive like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or Ethyl (hydroxyimino)cyanoacetate (Oxyma).[1][3] These additives form an active ester intermediate that is less prone to racemization.[1]

Q3: Can the base I use affect the level of racemization?

A: Absolutely. The basicity and steric hindrance of the base play a significant role.[2][3] Strong, non-sterically hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can accelerate racemization by promoting the abstraction of the α-proton.[1][3]

-

Solution: Switch to a weaker or more sterically hindered base.[1] N-methylmorpholine (NMM) is a weaker base, while 2,4,6-collidine (TMP) is a bulkier base that has been shown to produce less racemization.[1][3][8] Always use the minimum amount of base required for the reaction.[1]

Q4: How does temperature influence racemization?

A: Higher temperatures increase the rate of most chemical reactions, including racemization.[1][9]

-

Solution: Perform the coupling reaction at a lower temperature, such as 0°C, especially for amino acids known to be sensitive.[1] If using microwave-assisted synthesis, reducing the coupling temperature can significantly limit the racemization of sensitive residues like His and Cys.[1][8]

Q5: Does solvent choice matter?

A: Yes, solvent polarity can influence the rate of racemization.[1] While solubility requirements often dictate the choice of solvent, using less polar solvents may help reduce racemization where possible.[1] For example, a mixture of CH2Cl2-DMF can sometimes be beneficial.[10]

Data Summary: Impact of Reaction Conditions on Racemization

The following table summarizes the key variables and recommended strategies for minimizing racemization during the critical coupling step.

| Parameter | High Racemization Risk | Recommended Strategy for Minimization | Rationale |

| Coupling Reagent | Carbodiimides (DCC, DIC) used alone | Use carbodiimides with additives (HOBt, HOAt, Oxyma); or use phosphonium/uronium reagents (HBTU, HATU).[1][3][5] | Additives form active esters that are more stable against racemization than the O-acylisourea intermediate.[1] |

| Base | Strong, non-hindered bases (TEA, DIPEA)[1][3] | Use weaker or sterically hindered bases (NMM, 2,4,6-collidine).[1][8] Use minimal necessary equivalents.[1] | Reduces the rate of α-proton abstraction from the activated amino acid.[2] |

| Temperature | Elevated temperatures (> 25°C), microwave at high power[1][9] | Perform coupling at 0°C to room temperature.[1] For microwave synthesis, lower coupling temperature.[8] | Slows the kinetic rate of the racemization side reaction.[9] |

| Solvent | Highly polar aprotic solvents (e.g., neat DMF) | Use less polar solvents (e.g., DCM) or mixtures (DCM/DMF) when solubility allows.[1][10] | Can influence the stability of the charged intermediates that lead to racemization. |

| Pre-activation Time | Long pre-activation times with phosphonium/aminium salts[10] | Avoid pre-activation or keep it to a minimum (1-5 minutes).[1][10] | The activated amino acid is most susceptible to racemization; minimizing its lifetime before coupling reduces risk.[11] |

PART 3: Experimental Protocols

Protocol 1: General Method for Quantifying Racemization by Chiral HPLC

This protocol provides a robust method to determine the percentage of D-isomer formation for any given amino acid within your synthetic peptide.

-

Peptide Hydrolysis:

-

Place a known amount of your purified peptide (approx. 1 mg) into a hydrolysis tube.

-

Add 1 mL of 6N HCl.

-

Seal the tube under vacuum or flush with argon.

-

Heat at 110°C for 24 hours.

-

After cooling, carefully open the tube and evaporate the HCl under a stream of nitrogen or using a lyophilizer.

-

-

Sample Preparation:

-

Re-dissolve the resulting amino acid mixture in a suitable buffer or mobile phase (e.g., 0.1 M ammonium acetate).[1]

-

-

Chiral HPLC Analysis:

-

Inject the sample onto a suitable chiral HPLC column (e.g., a polysaccharide-based Chiral Stationary Phase).[12][13]

-

Use an appropriate mobile phase to separate the D- and L-amino acids. The exact conditions will depend on the column and the specific amino acid.

-

Integrate the peak areas for the D- and L-enantiomers.

-

Calculate the percentage of racemization: % D-isomer = [Area(D) / (Area(D) + Area(L))] * 100.

-

Protocol 2: Standard Coupling Cycle with Minimized Racemization Risk

This protocol is a good starting point for coupling any optically pure amino acid in solid-phase peptide synthesis (SPPS).

-

Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF (6 times) to remove all traces of piperidine.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve 3-5 equivalents of the Nα-Fmoc-protected amino acid and 3-5 equivalents of Oxyma Pure in DMF.[1]

-

Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).[1]

-

Allow the mixture to pre-activate for a short period (1-5 minutes).[1]

-

Immediately add the activation mixture to the washed resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.[1]

References

-

AMINO ACID RACEMIZATION. (1991, April 3). University of Calgary. Retrieved February 15, 2026, from [Link]

- Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1, 1431-1434.

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 15, 2026, from [Link]

- Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 19(14), 2439-45.

- Subirós-Funosas, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.

-

Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). CordenPharma. Retrieved February 15, 2026, from [Link]

-

The Amino Acid Racemization Dating Method. (1975, May 1). Institute for Creation Research. Retrieved February 15, 2026, from [Link]

- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016).

-

Amino Acid Racemization Dating. (2010, January 15). Detecting Design. Retrieved February 15, 2026, from [Link]

-

Racemization in peptide synthesis. (2016, May 11). SlideShare. Retrieved February 15, 2026, from [Link]

-

Amino acid dating. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

- Bodanszky, M. (2001). 7.4 Racemization Assays. In Peptide Chemistry: A Practical Textbook (pp. 137-146). Springer.

- The Impact of Processing on Amino Acid Racemization and Protein Quality in Processed Animal Proteins of Poultry Origin. (2016). Italian Journal of Animal Science, 15(1), 115-120.

-

NMR determination of enantiomeric excess. (1999). ResearchGate. Retrieved February 15, 2026, from [Link]

- Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312.

- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-8.

-

Subirós-Funosas, A., et al. (2023). Epimerisation in Peptide Synthesis. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Coupling Reagents. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. jpt.com [jpt.com]

- 7. bachem.com [bachem.com]

- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. microbenotes.com [microbenotes.com]

Technical Support Center: H-DL-Glu(OMe)-OH Stability Profile

Topic: H-DL-Glu(OMe)-OH Hydrolysis & Stability Guide Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists